molecular formula C19H19FN2O3S B2874093 N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide CAS No. 1005299-86-4

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide

Cat. No. B2874093
CAS RN: 1005299-86-4
M. Wt: 374.43
InChI Key: TUNOBXWBTLEDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H19FN2O3S and its molecular weight is 374.43. The purity is usually 95%.
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Scientific Research Applications

Copper(II)-Catalyzed Sulfonylation of Aminoquinolines

The compound has been used in the development of an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position. This method generates environmentally benign byproducts and uses stable, safe sodium sulfinates as sulfide sources. The process is noteworthy for being less unpleasantly odorous and more environmentally friendly than previous methods (Xia et al., 2016).

Azoimine Quinoline Derivatives Synthesis

This compound plays a role in the synthesis and evaluation of azoimine quinoline derivatives. These derivatives show greater antioxidant potential than ascorbic acid at very low concentrations. Their antimicrobial screening indicates variable activity against bacteria and fungi. The anti-inflammatory activity of these compounds ranges from 55-80%, and they have shown strong binding to DNA and bovine serum albumin (BSA) via intercalation in a spontaneous manner (Douadi et al., 2020).

Quinols as Novel Therapeutic Agents

The compound has been incorporated into the synthesis of antitumor agents. Specifically, it is part of a process that involves the interaction of iodoaniline with arylsulfonyl chlorides, leading to compounds that show selective in vitro inhibition of cancer cell lines, particularly of colon and renal origin (McCarroll et al., 2007).

Potent Biological Investigation of Sulfone Derivatives

In this application, novel series of quinoline derivatives incorporating cyclopropyl ring and sulfone linkage as substituents were synthesized. These derivatives exhibited potent antibacterial and antifungal activities against tested strains. The energy gap of these compounds was found to be very low, which contributes to their higher activity (Patel et al., 2021).

Synthesis and Biological Evaluation as COX-2 Inhibitors

This compound was part of a series synthesized for the cyclooxygenase (COX-1/COX-2) inhibitory activity. The study identified compounds with significant in vivo activity in an animal model of inflammation, highlighting their potential as a new class of COX-2 inhibitors (Singh et al., 2004).

properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c20-15-6-9-17(10-7-15)26(24,25)22-11-1-2-13-5-8-16(12-18(13)22)21-19(23)14-3-4-14/h5-10,12,14H,1-4,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNOBXWBTLEDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3CC3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.